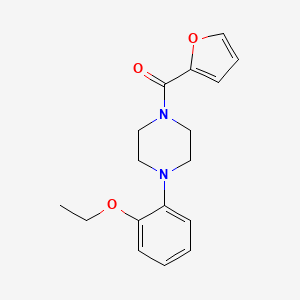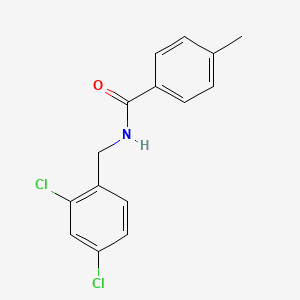
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that belongs to the class of amides. It is synthesized from 2,4-dimethylphenol and cycloheptylamine, which are readily available in the market. N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide inhibits FAAH by binding to its active site and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic effects in animal models of anxiety. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been found to be a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, it has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, it has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide. One direction is to study its potential therapeutic applications in humans. It has shown promise in animal models of various diseases, and further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action in more detail. It is known to inhibit FAAH, but its effects on other enzymes and receptors in the endocannabinoid system are not well understood. Finally, there is a need for the development of more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential.
Méthodes De Synthèse
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide is synthesized from 2,4-dimethylphenol and cycloheptylamine. The reaction takes place in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to be an effective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that have been found to have therapeutic potential in various diseases such as pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-9-10-16(14(2)11-13)20-12-17(19)18-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZOKBJMUIJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6942818 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)


![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)


![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)